molecular formula C13H13N3O3 B1597196 8-(Morpholin-4-yl)-5-nitroquinoline CAS No. 304884-33-1

8-(Morpholin-4-yl)-5-nitroquinoline

Cat. No.: B1597196
CAS No.: 304884-33-1
M. Wt: 259.26 g/mol
InChI Key: OZWSRMISPRQBSV-UHFFFAOYSA-N
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Description

8-(Morpholin-4-yl)-5-nitroquinoline is a heterocyclic compound that features a quinoline core substituted with a morpholine ring at the 8-position and a nitro group at the 5-position. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline typically involves a multi-step process. One common method includes the nitration of quinoline derivatives followed by the introduction of the morpholine ring. The nitration step often employs concentrated nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the desired position. Subsequent substitution reactions can be carried out using morpholine in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-(Morpholin-4-yl)-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Morpholine, potassium carbonate.

    Coupling: Palladium catalysts, boron reagents.

Major Products:

    Reduction: 8-(Morpholin-4-yl)-5-aminoquinoline.

    Substitution: Various morpholine-substituted quinoline derivatives.

    Coupling: Biaryl quinoline derivatives.

Scientific Research Applications

8-(Morpholin-4-yl)-5-nitroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Morpholin-4-yl)-5-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the morpholine ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Uniqueness: 8-(Morpholin-4-yl)-5-nitroquinoline is unique due to the presence of both the morpholine ring and the nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

4-(5-nitroquinolin-8-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-16(18)11-3-4-12(15-6-8-19-9-7-15)13-10(11)2-1-5-14-13/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWSRMISPRQBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385247
Record name 8-(Morpholin-4-yl)-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304884-33-1
Record name 8-(Morpholin-4-yl)-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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